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Compound of Interest

Compound Name: Enopeptin A

Cat. No.: B049730 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Enopeptin A analogs, also known as

acyldepsipeptides (ADEPs), focusing on their structure-activity relationships (SAR). Enopeptin
A and its derivatives are a promising class of antibiotics that exhibit a novel mechanism of

action, making them potential candidates for combating multidrug-resistant bacteria. This

document summarizes key quantitative data, details experimental protocols, and provides

visual representations of molecular interactions and experimental workflows to support

research and development in this area.

Data Presentation: Comparative Antibacterial
Activity of Enopeptin A Analogs
The antibacterial efficacy of Enopeptin A analogs is primarily assessed by their Minimum

Inhibitory Concentration (MIC) against various bacterial strains. The following tables summarize

the MIC values for key analogs against clinically relevant Gram-positive pathogens. Lower MIC

values indicate higher potency.

Table 1: MIC of Enopeptin A (ADEP 1) and Key Analogs against Staphylococcus aureus
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Compound/Analog Modification(s)
MIC (µg/mL)
against S. aureus

Reference(s)

Enopeptin A (ADEP 1) Natural Product 4-6 [1]

ADEP 1 "Factor B" Des-methyl at proline
4-fold less active than

ADEP 1
[1][2]

ADEP 4

3,5-

difluorophenylalanine

instead of

Phenylalanine; mono-

unsaturated acyl chain

0.125 [3]

ADEP 2

Similar to ADEP 4 with

slight side chain

variation

- [3]

Rigidified ADEP 4

Analog

Replacement of N-

methyl alanine with

pipecolic acid

Maintained high

activity
[2]

Table 2: MIC of Enopeptin A Analogs against Streptococcus pneumoniae and Enterococcus

faecalis

Compound/Analog
MIC (µg/mL)
against S.
pneumoniae

MIC (µg/mL)
against E. faecalis

Reference(s)

Enopeptin A (ADEP 1) - -

ADEP 4 Highly effective Highly effective [2][3]

Optimized Rigidified

Analogs

Up to 200-fold lower

than ADEP 4
- [3]
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The SAR studies of Enopeptin A analogs have revealed several critical structural features that

influence their antibacterial activity:

Acyl Side Chain: The length and saturation of the acyl side chain are crucial for activity.

Analogs with a mono-unsaturated chain, like ADEP4, exhibit improved metabolic stability and

potent in vivo efficacy compared to the natural product's polyene side-chain.[1]

Phenylalanine Residue: Substitution of the phenylalanine residue with 3,5-

difluorophenylalanine significantly enhances antibacterial potency.[2]

Macrolactone Core: The rigidity of the macrolactone core plays a vital role. Replacing more

flexible amino acid residues with conformationally constrained ones, such as substituting N-

methylalanine with pipecolic acid, can lead to analogs with dramatically improved activity.[2]

Proline Methylation: The methyl group on the proline residue in Enopeptin A ("Factor A")

contributes to its activity against S. aureus, as its removal ("Factor B") leads to a decrease in

potency.[1][2]

Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC of Enopeptin A analogs is determined using the broth microdilution method according

to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Procedure:

Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium (e.g., S.

aureus, S. pneumoniae, E. faecalis) is diluted in cation-adjusted Mueller-Hinton Broth

(CAMHB) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

Serial Dilution of Analogs: The Enopeptin A analogs are serially diluted in a 96-well

microtiter plate containing CAMHB to obtain a range of concentrations.

Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control

well (containing bacteria and broth but no analog) and a sterility control well (containing only

broth) are included.
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Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

Determination of MIC: The MIC is recorded as the lowest concentration of the analog that

completely inhibits visible bacterial growth.

Solid-Phase Peptide Synthesis (SPPS) of Enopeptin A
Analogs
The synthesis of Enopeptin A analogs is typically achieved through Fmoc-based solid-phase

peptide synthesis.[4][5]

General Procedure:

Resin Preparation: A suitable resin (e.g., 2-chlorotrityl chloride resin) is swelled in a solvent

like dichloromethane (DCM).

First Amino Acid Attachment: The C-terminal Fmoc-protected amino acid is attached to the

resin.

Deprotection: The Fmoc protecting group is removed using a solution of piperidine in

dimethylformamide (DMF).

Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g.,

HBTU/HOBt) and coupled to the deprotected N-terminus of the growing peptide chain.

Repeat: The deprotection and coupling steps are repeated for each amino acid in the

sequence.

Side Chain Acylation: The desired acyl side chain is coupled to the N-terminus of the

peptide.

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all side-

chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-

based).

Cyclization: The linear peptide is cyclized to form the macrolactone ring.
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Purification: The crude cyclic peptide is purified using reverse-phase high-performance liquid

chromatography (RP-HPLC).

ClpP Activation Assay
The ability of Enopeptin A analogs to activate the caseinolytic protease P (ClpP) is assessed

using a fluorescence-based assay.[6][7]

Procedure:

Reaction Mixture Preparation: A reaction mixture is prepared containing purified ClpP protein

in a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 20 mM MgCl2, 1 mM DTT).

Substrate Addition: A fluorescently labeled substrate, such as fluorescein isothiocyanate

(FITC)-casein, is added to the reaction mixture. In its intact state, the fluorescence of FITC-

casein is quenched.

Analog Addition: The Enopeptin A analog to be tested is added to the reaction mixture at

various concentrations. A control reaction without the analog is also prepared.

Incubation: The reaction is incubated at 37°C.

Fluorescence Measurement: The increase in fluorescence is monitored over time using a

fluorescence plate reader. Activation of ClpP by the analog leads to the degradation of FITC-

casein, releasing the fluorescent fragments and causing an increase in the fluorescence

signal. The rate of fluorescence increase is proportional to the ClpP activation by the analog.
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Caption: Mechanism of Action of Enopeptin A Analogs on ClpP.
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Caption: Key Structural Modifications in Enopeptin A Analogs.
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Caption: Workflow for Synthesis and Evaluation of Enopeptin A Analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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